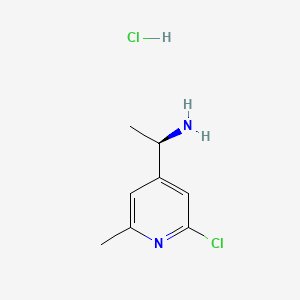
(R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group and a methyl group on the pyridine ring, along with an ethanamine side chain. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions can occur at the chloro group, converting it to a different functional group.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the chloro group can yield a methyl group or other alkyl derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Chloro-6-methylpyridine: A precursor in the synthesis of the compound.
1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine: The free base form of the compound.
Other Pyridine Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness: ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride is unique due to its specific configuration and the presence of both chloro and methyl groups on the pyridine ring. This combination of features contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12Cl2N2 |
|---|---|
Poids moléculaire |
207.10 g/mol |
Nom IUPAC |
(1R)-1-(2-chloro-6-methylpyridin-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-5-3-7(6(2)10)4-8(9)11-5;/h3-4,6H,10H2,1-2H3;1H/t6-;/m1./s1 |
Clé InChI |
HOHKAMJPTNQITC-FYZOBXCZSA-N |
SMILES isomérique |
CC1=CC(=CC(=N1)Cl)[C@@H](C)N.Cl |
SMILES canonique |
CC1=CC(=CC(=N1)Cl)C(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
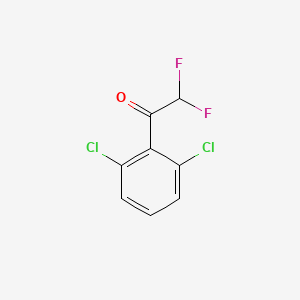
![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15327946.png)
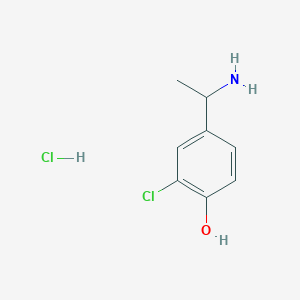

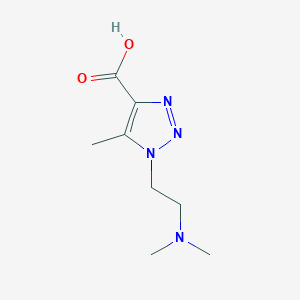
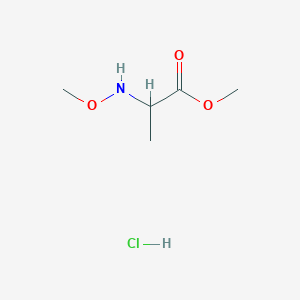
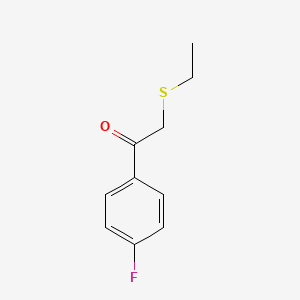
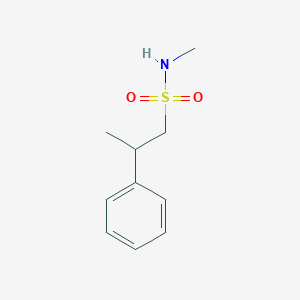
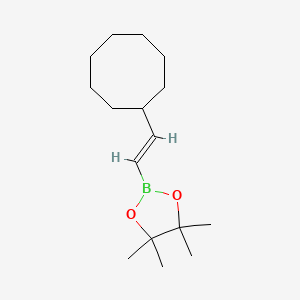
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
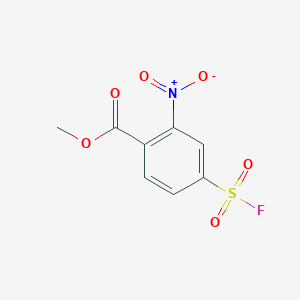
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)
